molecular formula C20H25N3O6S B2794208 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 325988-33-8

4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Katalognummer B2794208
CAS-Nummer: 325988-33-8
Molekulargewicht: 435.5
InChI-Schlüssel: AXDMFAAZKMPSAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide, also known as DPC 963, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. DPC 963 has been found to be a potent inhibitor of CK2 and has shown promise in preclinical studies as a potential anticancer agent.

Wirkmechanismus

4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 inhibits CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in many cellular processes that are dysregulated in cancer cells, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 may be able to selectively target cancer cells and induce cell death.
Biochemical and Physiological Effects:
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the DNA repair pathway, leading to increased DNA damage and cell death. In addition, 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 is its high potency as a CK2 inhibitor. This allows for lower concentrations of the compound to be used in experiments, reducing the risk of off-target effects. However, 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, its potential as an anticancer agent has not yet been fully explored in clinical trials.

Zukünftige Richtungen

There are several potential future directions for research on 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963. One area of interest is the development of more soluble analogs of the compound that can be used in a wider range of experiments. Another area of interest is the exploration of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 as a radiosensitizer in combination with radiation therapy. Finally, further preclinical studies are needed to determine the safety and efficacy of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 as an anticancer agent in animal models and eventually in clinical trials.

Synthesemethoden

The synthesis of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 involves several steps, starting with the reaction of 4-methoxy-2-nitroaniline with propylamine to form 4-(propylamino)-2-nitroaniline. This intermediate is then reacted with benzoyl chloride to form 4-(benzoylamino)-2-nitroaniline. The final step involves the reaction of this compound with dipropyl sulfamide to form 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963.

Wissenschaftliche Forschungsanwendungen

4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has also been found to sensitize cancer cells to radiation therapy, suggesting that it may have potential as a radiosensitizer.

Eigenschaften

IUPAC Name

4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-4-12-22(13-5-2)30(27,28)17-9-6-15(7-10-17)20(24)21-18-11-8-16(29-3)14-19(18)23(25)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDMFAAZKMPSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.